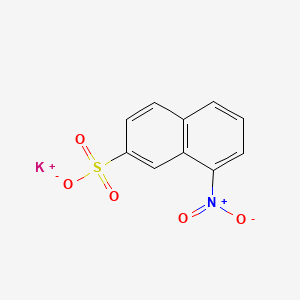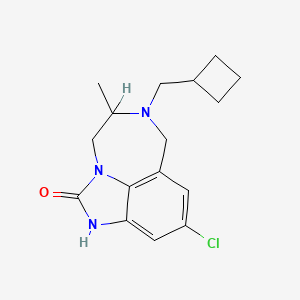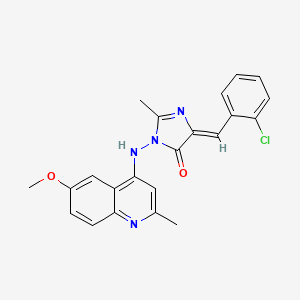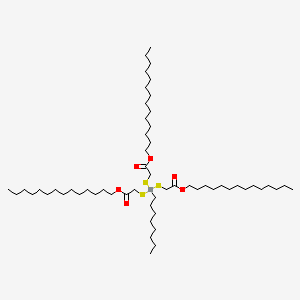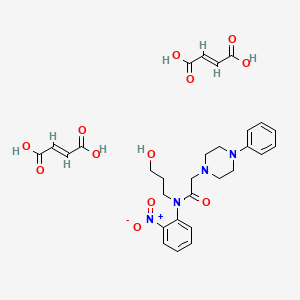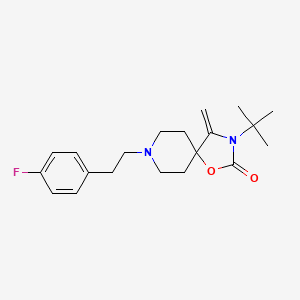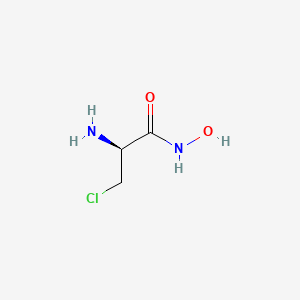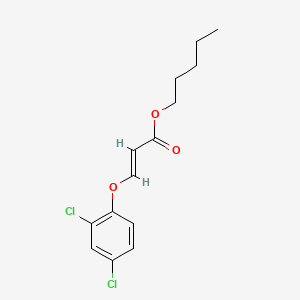
Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a pentyl ester group attached to a 2,4-dichlorophenoxy moiety via a propenoate linkage. This compound is known for its applications in agriculture as a herbicide, where it is used to control broadleaf weeds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with pentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2,4-Dichlorophenoxyacetic acid+PentanolCatalystPentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process. The product is then purified through distillation or crystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2,4-dichlorophenoxyacetic acid and pentanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Substitution: The chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and pentanol.
Oxidation: Various carboxylic acids and phenolic compounds.
Substitution: Derivatives of 2,4-dichlorophenoxyacetic acid with substituted groups.
Aplicaciones Científicas De Investigación
Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate has several applications in scientific research:
Agriculture: Used as a herbicide to control broadleaf weeds in crops.
Environmental Science: Studied for its environmental impact and degradation pathways.
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development.
Mecanismo De Acción
The herbicidal activity of Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal cell growth and division, leading to uncontrolled growth and eventually plant death. The compound targets specific pathways involved in cell elongation and differentiation, causing physiological and morphological changes that are lethal to the plant.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate: Another ester derivative with a methyl group instead of a pentyl group.
Ethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate: An ester derivative with an ethyl group.
Uniqueness
Pentyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is unique due to its specific ester group, which influences its solubility, volatility, and herbicidal activity. The pentyl group provides a balance between hydrophobicity and hydrophilicity, making it effective in various environmental conditions.
Propiedades
Número CAS |
53548-43-9 |
|---|---|
Fórmula molecular |
C14H16Cl2O3 |
Peso molecular |
303.2 g/mol |
Nombre IUPAC |
pentyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C14H16Cl2O3/c1-2-3-4-8-19-14(17)7-9-18-13-6-5-11(15)10-12(13)16/h5-7,9-10H,2-4,8H2,1H3/b9-7+ |
Clave InChI |
VFIPHQGWSFUUEL-VQHVLOKHSA-N |
SMILES isomérico |
CCCCCOC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CCCCCOC(=O)C=COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


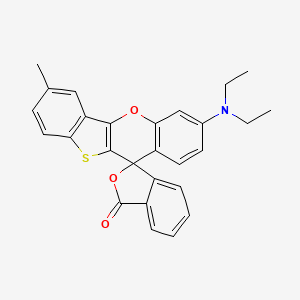

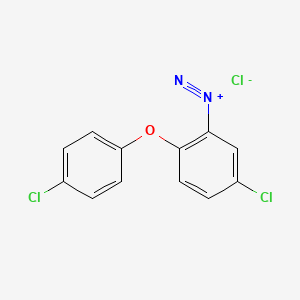
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate](/img/structure/B15183572.png)
